molecular formula C8H16ClN B2396748 (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride CAS No. 2307757-40-8

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride

Cat. No. B2396748
CAS RN: 2307757-40-8
M. Wt: 161.67
InChI Key: MRGLBBKKWWCYRZ-KDPVWLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride” is 1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride” is a powder at room temperature . The molecular weight of the compound is 161.67.

Scientific Research Applications

Histamine Receptor Ligands

Histamine, a monoamine chemical mediator, interacts with four receptor subtypes: H1, H2, H3, and H4 receptors. The H3 receptor (H3R) is particularly intriguing due to its role as a presynaptic autoreceptor in the central nervous system (CNS). Researchers have designed and synthesized conformationally rigid histamine analogues using the bicyclo[3.1.0]hexane scaffold. These compounds selectively bind to the H3 receptor subtype over the H4 receptor, making them potential candidates for CNS-related disorders .

Selective Ligands for Target Biomolecules

Compound 7, derived from the bicyclo[3.1.0]hexane structure, exhibits potent binding affinity and over 100-fold selectivity for H3 receptors (Ki = 5.6 nM for H3 and 602 nM for H4). This suggests that the rigid bicyclo[3.1.0]hexane scaffold can serve as a useful template for developing potent ligands selective for specific biomolecules .

Drug Discovery and Medicinal Chemistry

The conformational restriction provided by the bicyclo[3.1.0]hexane scaffold enhances ligand specificity and binding affinity. Researchers explore this scaffold in drug discovery efforts, aiming to develop novel therapeutics for CNS disorders, including Alzheimer’s disease, schizophrenia, and obesity .

Synthetic Organic Chemistry

The synthesis of bicyclo[3.1.0]hexanes, including (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine, involves efficient methods such as intramolecular cyclopropanation. These synthetic routes contribute to the availability of this scaffold for further research and applications .

Natural Product Synthesis

Bicyclo[3.1.0]hexanes serve as prevalent scaffolds in natural products. For instance, compounds like crispatene, cycloeudesmol, and laurinterol, isolated from marine sources, exhibit potent bioactivities. Researchers explore the bicyclo[3.1.0]hexane motif in the synthesis of bioactive compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGLBBKKWWCYRZ-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride

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